molecular formula C6H3ClN2O2S2 B1273802 2,1,3-Benzothiadiazole-4-sulfonyl chloride CAS No. 73713-79-8

2,1,3-Benzothiadiazole-4-sulfonyl chloride

Cat. No. B1273802
CAS RN: 73713-79-8
M. Wt: 234.7 g/mol
InChI Key: CXAICGCTHOWKPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as Benzothiazole-2-sulfonyl chloride, is described using 2-mercaptobenzothiazole and sodium hypochlorite as raw materials, achieving an 85.8% yield under optimized conditions . Another synthesis method for benzimidazole-4-sulfonamides employs benzothiadiazole-4-sulfonyl chloride as a starting material, reacting with amines followed by reductive desulfurization to yield the desired products . These methods highlight the versatility of sulfonyl chlorides in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography. The study reveals the presence of S=O close contact and through-conjugation between the sulfur atom and the terminal NH2 moiety of the sulfanilamide group, which is facilitated by the coplanar hetero ring and antiperiplanar exocyclic N lone pair .

Chemical Reactions Analysis

Reactivity studies of 1,2,3-triazoles with sulfonyl chlorides have shown the formation of regioisomeric sulfonyl-1,2,3-triazoles. The nature of the azolyl ring and the size of the substituent on the sulfonyl chloride influence the ratio of isomers formed, with temperature also playing a role in the distribution of kinetic and thermodynamic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole sulfonamides and related compounds are influenced by their molecular structure. For instance, the presence of intermolecular NH=N hydrogen bonds and the S=O close contact in the crystal structure of related compounds affect their stability and reactivity . The solubility, melting points, and other physicochemical properties are typically characterized using techniques such as NMR and ESI-MS, as demonstrated for Benzothiazole-2-sulfonyl chloride .

Scientific Research Applications

Synthesis of Benzimidazole-4-Sulfonamides

2,1,3-Benzothiadiazole-4-sulfonyl chloride is utilized in the synthesis of benzimidazole-4-sulfonamides. This process involves reacting with a variety of amines followed by reductive desulfurization, producing intermediate 1,2-phenylenediamines. These intermediates are then reacted with aryl, heteroaryl, and alkyl aldehydes to provide substituted benzimidazole sulfonamides (Rosen et al., 2009).

Fluorescent and Colorimetric Sensors for Fluoride Ion

Novel 2,1,3-benzothiadiazole derivatives have been designed and synthesized as selective fluorescent and colorimetric sensors for fluoride ions. These sensors, containing single hydrogen-bond functional groups, interact specifically with fluoride ions and exhibit noticeable colorimetric and fluorescent responses (Wu et al., 2016).

Metal Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles are applied in metal coordination chemistry and crystal engineering of organic solids. They form complexes with metals such as ZnCl2 and exhibit unique structural properties as demonstrated by X-ray diffraction, UV-Vis, IR spectroscopy, and DFT calculations (Bashirov et al., 2014).

Reactivity Towards Sulfonyl Chlorides

The reactivity of 2,1,3-benzothiadiazole-4-sulfonyl chloride towards different sulfonyl chlorides has been explored. This reactivity is essential for the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis (Beryozkina et al., 2015).

Sulfur-Transfer Reagent in Heterocyclic Synthesis

2,1,3-Benzothiadiazole-4-sulfonyl chloride is used as a sulfur-transfer reagent in reactions with diamines. This process leads to the preparation of sulfur–nitrogen heterocycles, indicating its importance in the synthesis of specialized organic compounds (Bryce, 1984).

Safety And Hazards

2,1,3-Benzothiadiazole-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection . In case of contact, immediately rinse with water and seek medical attention .

properties

IUPAC Name

2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAICGCTHOWKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224022
Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Molecular Weight

234.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4-sulfonyl chloride

CAS RN

73713-79-8
Record name 2,1,3-Benzothiadiazole-4-sulfonyl chloride
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Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Record name 2,1,3-benzothiadiazole-4-sulfonyl chloride
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Synthesis routes and methods

Procedure details

To a stirred solution of 100 mL of chlorosulfonic acid at 0° C. was added 10.0 g of 2,1,3-benzothiadiazole under an inert atmosphere. The resulting mixture was heated at reflux for 30 minutes and cooled to room temperature. The reaction mixture was added dropwise to 1000 mL ice. The precipitates was collected, washed with water, and air dried to give the title compound as a beige solid, m.p. 146°-148° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
MD Rosen, ZM Simon, KT Tarantino, LX Zhao… - Tetrahedron …, 2009 - Elsevier
A general method for the synthesis of benzimidazole-4-sulfonamides is described. This methodology employs commercially available benzothiadiazole-4-sulfonyl chloride as a …
Number of citations: 13 www.sciencedirect.com
A Engman - 2021 - diva-portal.org
In an attempt to improve the reactivity of the 5-position of 2, 1, 3-benzothiadiazole, ortho-metalation with a direct metalation group (DMG) in position 4 was performed. A variety of …
Number of citations: 0 www.diva-portal.org
BD Allison, VK Phuong, LC McAtee… - Journal of medicinal …, 2006 - ACS Publications
A high throughput screening approach to the identification of selective cholecystokinin-2 receptor (CCK-2R) ligands resulted in the discovery of a novel series of antagonists, …
Number of citations: 47 pubs.acs.org
E Alcalde, N Mesquida, S López-Pérez… - Journal of medicinal …, 2009 - ACS Publications
Scaffold selection involving an indole-to-indene core change led to the discovery of a series of indenylsulfonamides that act as 5-HT 6 serotonin receptor agonists. The variety of the …
Number of citations: 67 pubs.acs.org
DJ Sheffler, R Williams, TM Bridges, Z Xiang… - Molecular …, 2009 - ASPET
Previous studies suggest that selective antagonists of specific subtypes of muscarinic acetylcholine receptors (mAChRs) may provide a novel approach for the treatment of certain …
Number of citations: 137 molpharm.aspetjournals.org
S López Pérez - 2010 - diposit.ub.edu
[spa] El punt de partida de la present Tesi Doctoral se situa entorn a l'estudi d'estructures basades en (Z)-estilbens: disseny, síntesi i examen de quimioteques dirigides a l'obtenció de …
Number of citations: 3 diposit.ub.edu

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